

Technical Support Center: BMS-191095 Activity and Serum Concentration

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Compound of Interest		
Compound Name:	BMS-191095	
Cat. No.:	B1139385	Get Quote

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential impact of serum concentration on the experimental activity of **BMS-191095**, a selective mitochondrial ATP-sensitive potassium (mitoKATP) channel activator.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of BMS-191095?

A1: **BMS-191095** is a selective activator of mitochondrial ATP-sensitive potassium (mitoKATP) channels.[1][2] Its activity is associated with cardioprotective and neuroprotective effects, which are mediated through the opening of these mitochondrial ion channels.[1][3][4]

Q2: How does serum in cell culture media potentially affect the activity of BMS-191095?

A2: Serum contains a complex mixture of proteins, with albumin being the most abundant. Many drugs can bind to these proteins, particularly albumin. This binding is a reversible equilibrium between the bound and unbound (free) drug. Only the unbound fraction of the drug is generally considered to be pharmacologically active and available to interact with its target. Therefore, the presence of serum can sequester **BMS-191095**, reducing its free concentration and potentially leading to a decrease in its observed potency (i.e., a higher IC50 or EC50 value).

Q3: Is there specific data on the percentage of **BMS-191095** that binds to serum proteins?







A3: Currently, publicly available literature does not provide a specific percentage for **BMS-191095** serum protein binding. However, it is a common characteristic for small molecule drugs to exhibit some degree of plasma protein binding. Given its molecular structure, some level of interaction with serum albumin is anticipated.

Q4: How might the lipophilicity of BMS-191095 influence its interaction with serum proteins?

A4: The lipophilicity of a compound is a key physicochemical property that often correlates with its affinity for serum albumin. While specific lipophilicity data (e.g., LogP) for **BMS-191095** is not readily available in the search results, its benzopyran structure suggests it is a relatively lipophilic molecule. Highly lipophilic compounds tend to exhibit higher binding to lipoproteins and albumin in the plasma.

Q5: Should I conduct my initial in vitro experiments with or without serum?

A5: For initial characterization of the intrinsic potency of **BMS-191095** on its direct target, it is advisable to perform experiments in serum-free conditions or with very low serum concentrations. This minimizes the confounding variable of protein binding. For cell-based assays, if serum is required for cell viability, consider using a consistent and defined serum concentration across all experiments and acknowledge its potential impact on the effective concentration of the compound. Some studies suggest that in vitro potency data generated in the absence of serum albumin can provide a better correlation with in vivo efficacy.

Troubleshooting Guide

Troubleshooting & Optimization

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Problem	Possible Cause	Recommended Solution
Observed IC50/EC50 for BMS- 191095 is significantly higher than reported values.	Serum Protein Binding: High concentrations of serum (e.g., 10% FBS) in your assay buffer may be binding to BMS-191095, reducing its free concentration and apparent potency.	1. Reduce the serum concentration in your assay. If possible, perform the assay in a serum-free medium.2. If serum is necessary, maintain a consistent and low percentage across all experiments and controls.3. Consider performing a serum shift assay to quantify the impact of serum on BMS-191095 potency (See Experimental Protocols).
Inconsistent results between experimental batches.	Variability in Serum Lots: Different lots of serum can have varying protein compositions, which can lead to batch-to-batch differences in the extent of BMS-191095 binding.	1. Purchase a large single lot of serum for the entire set of planned experiments.2. Pretest new serum lots to ensure consistency with previous results.
Compound appears less effective in cellular assays compared to biochemical assays.	Combined effect of serum binding and cell membrane permeability: In addition to serum protein binding in the culture medium, the compound must also partition into the cell membrane and reach the mitochondrial inner membrane where its target is located.	1. Evaluate the intrinsic potency in a cell-free system (e.g., isolated mitochondria) to separate the effects of protein binding and cell permeability.2. Use a consistent and well-characterized cell line and culture conditions.
Difficulty comparing in vitro data with in vivo results.	Discrepancy between in vitro free fraction and in vivo free fraction: The concentration of proteins in cell culture media is different from the in vivo plasma concentration, leading	Determine the in vitro serum protein binding of BMS- 191095.2. Use this data to calculate the estimated free fraction of the compound in your in vitro assays and



to different free fractions of the drug.

compare this to the reported efficacious plasma concentrations from in vivo studies.

Quantitative Data Summary

The following table summarizes the reported in vitro potency of **BMS-191095** from studies that were likely conducted in low-serum or serum-free conditions, allowing for a baseline comparison.

Parameter	Value	Experimental System	Reference
EC25 (Cardioprotection)	1.5 μΜ	Isolated rat hearts (ischemia/reperfusion)	
K1/2 (mitoKATP opening)	83 nM	Isolated cardiac mitochondria	-
IC50 (Collagen- induced platelet aggregation)	63.9 μΜ	Washed human platelets	
IC50 (Thrombin- induced platelet aggregation)	104.8 μΜ	Washed human platelets	-

Experimental Protocols

Protocol 1: Serum Shift Assay to Determine the Impact of Serum on BMS-191095 Potency

Objective: To quantify the effect of serum on the in vitro potency (e.g., EC50 or IC50) of **BMS-191095**.

Methodology:



- Prepare Assay Media: Prepare your standard assay buffer/media with varying concentrations
 of fetal bovine serum (FBS) or human serum albumin (HSA). Recommended concentrations
 to test are 0%, 1%, 5%, 10% FBS, and a physiological concentration of HSA (e.g., 40
 mg/mL).
- Compound Dilution Series: Prepare a serial dilution of BMS-191095 in each of the prepared assay media.
- Perform Assay: Conduct your standard functional assay (e.g., measurement of mitochondrial membrane potential, cellular viability assay under stress, or platelet aggregation assay) using the different BMS-191095 dilution series in their respective serum-containing media.
- Data Analysis:
 - Generate a dose-response curve for each serum concentration.
 - Calculate the EC50 or IC50 value for each curve.
 - The "fold-shift" in potency can be calculated as the ratio of the EC50/IC50 in the presence of serum to the EC50/IC50 in the absence of serum.

Protocol 2: Equilibrium Dialysis for Determining BMS-191095 Serum Protein Binding

Objective: To determine the percentage of BMS-191095 bound to plasma proteins.

Methodology:

- Apparatus Setup: Use a commercially available equilibrium dialysis apparatus with two chambers separated by a semi-permeable membrane (e.g., with a molecular weight cutoff of 10 kDa).
- Sample Preparation:
 - In one chamber (the "plasma" chamber), add plasma or a solution of human serum albumin at a physiological concentration.



- o In the other chamber (the "buffer" chamber), add a protein-free buffer (e.g., PBS, pH 7.4).
- Add a known concentration of BMS-191095 to the plasma chamber.
- Equilibration: Incubate the apparatus at 37°C with gentle shaking for a sufficient time to allow for equilibrium to be reached (typically 4-24 hours). The free, unbound drug will diffuse across the membrane into the buffer chamber until its concentration is equal on both sides.
- Sample Analysis: After incubation, carefully collect samples from both the plasma and buffer chambers.
- Quantification: Determine the concentration of BMS-191095 in both chambers using a suitable analytical method, such as LC-MS/MS.
- Calculation:
 - The concentration in the buffer chamber represents the unbound (free) drug concentration.
 - The total concentration is the initial concentration added to the plasma chamber.
 - The bound concentration is the total concentration minus the unbound concentration.
 - The percentage of protein binding is calculated as: ((Total Concentration Unbound Concentration) / Total Concentration) * 100.

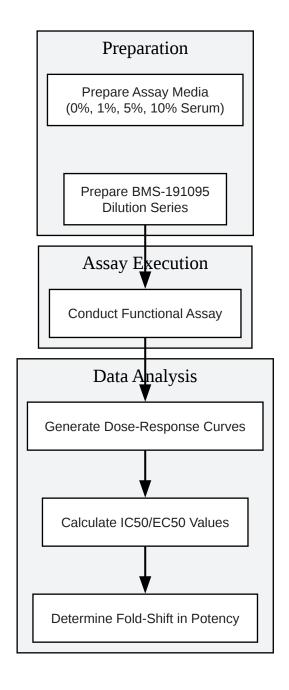
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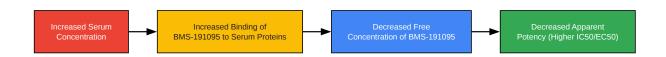
Caption: Simplified signaling pathway of **BMS-191095** action.





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Caption: Workflow for a serum shift assay.



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Caption: Logical relationship of serum impact on BMS-191095 activity.

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